molecular formula C26H22N2O5 B2595810 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 953233-61-9

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2595810
CAS No.: 953233-61-9
M. Wt: 442.471
InChI Key: OTVUMOMCDXBTRU-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide ( 953233-61-9) is a synthetic small molecule with a molecular formula of C26H22N2O5 and a molecular weight of 442.47 g/mol . This chemical features a distinctive hybrid structure combining an isoxazole ring, a 3,4-dimethoxyphenyl group, and a 9H-xanthene carboxamide moiety . The isoxazole ring is a prominent pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding interactions with various biological targets, which makes compounds containing this structure of significant interest in drug discovery . Isoxazole-carboxamide derivatives have demonstrated considerable potential in biomedical research. Recent studies have highlighted that such compounds exhibit potent anti-nociceptive (pain-relieving) properties . Notably, specific derivatives have shown analgesic efficacy comparable to tramadol in model systems, but via a non-opioid receptor pathway, suggesting a potentially valuable mechanism for developing new pain management therapies with fewer side effects . Molecular docking studies indicate these compounds may interact with targets like cyclooxygenase-2 (COX-2) and the human capsaicin receptor (TRPV1) . Furthermore, research has uncovered promising cytotoxic activity for isoxazole-carboxamide derivatives against several human cancer cell lines, including liver (Hep3B), cervical (HeLa), and breast (MCF-7) cancers . Some compounds in this class can induce cell cycle arrest and promote apoptosis in cancer cells, positioning them as interesting leads for novel anticancer agents . The structural components of this molecule—the isoxazole, the dimethoxyphenyl ring, and the xanthene group—are all associated with diverse biological activities and are found in several therapeutic agents . This product is provided for research and development applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-30-22-12-11-16(13-24(22)31-2)23-14-17(28-33-23)15-27-26(29)25-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)25/h3-14,25H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVUMOMCDXBTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common approach is the consecutive three-component synthesis, which includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the xanthene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The xanthene core may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Heterocyclic Variations

Isoxazole vs. 1,3,4-Oxadiazole Derivatives
  • Target Compound : Contains an isoxazole ring (five-membered, one oxygen, one nitrogen).
  • 1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone (): Uses a 1,3,4-oxadiazole ring (two nitrogens, one oxygen). Impact: The 1,3,4-oxadiazole ring is more electron-deficient than isoxazole, which may alter binding to enzymatic targets. Compounds in showed antibacterial and antifungal activities, suggesting that heterocycle choice directly influences bioactivity .
Thiadiazole-Based Analogs
  • Y030-8863 (): Replaces isoxazole with 1,3,4-thiadiazole (two nitrogens, one sulfur). Impact: Sulfur in thiadiazole enhances metabolic stability but may reduce solubility.

Core Scaffold Modifications

Xanthene vs. Carbazole Derivatives
  • Target Compound : Xanthene carboxamide core.
  • N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine (): Features a carbazole-imine structure.
Tetrahydrocarbazole Derivatives ()
  • N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide: Partially saturated carbazole core.

Physicochemical Properties

Compound Core Structure MolWeight LogP (Predicted) Key Substituents
Target Compound Xanthene-isoxazole ~455.5* ~3.2* 3,4-Dimethoxyphenyl, methyl
Y030-8863 () Xanthene-thiadiazole 459.52 ~3.5 Phenyl, thiadiazole
N-(9H-Xanthen-9-yl)Acetamide () Xanthene 239.27 1.9 None (simpler structure)
Compound Carbazole-oxadiazole ~350† ~2.8 Carbazole, methyl

*Estimated based on structural similarity.

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural combination of an isoxazole ring and a xanthene backbone, which may influence its interactions with biological systems. The following sections explore its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The presence of methoxy groups enhances its solubility and potentially its biological activity.

Key Structural Features:

  • Isoxazole Ring: Contributes to the compound's reactivity and biological interactions.
  • Xanthene Backbone: Provides stability and may facilitate binding to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the isoxazole ring using hydroxylamine hydrochloride and appropriate ketones or aldehydes.
  • Introduction of the dimethoxyphenyl group through coupling reactions.
  • Final assembly into the xanthene structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in medicinal chemistry.

The mechanism of action involves interactions with specific biological targets such as enzymes or receptors. The structural features facilitate binding, potentially modulating enzymatic activity or receptor signaling pathways.

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Chitin Synthesis InhibitionSignificant inhibition in Chilo suppressalis
Anticancer ActivityModerate to significant activity against tumor cells
Structural AnalysisInfluences on crystal packing and stability

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